molecular formula C8H18N2O B13563550 (S)-2-Amino-2-(1-methylpiperidin-4-yl)ethan-1-ol

(S)-2-Amino-2-(1-methylpiperidin-4-yl)ethan-1-ol

Cat. No.: B13563550
M. Wt: 158.24 g/mol
InChI Key: UZMHQEINKCGOGP-MRVPVSSYSA-N
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Description

(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is a chiral compound with a specific stereochemistry It contains an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine and methylamine.

    Formation of Piperidine Derivative: The piperidine ring can be functionalized with a methyl group at the 4-position through alkylation reactions.

    Introduction of Amino and Hydroxyl Groups:

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(1-methylpiperidin-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the piperidine ring.

    (2S)-2-amino-2-(1-ethylpiperidin-4-yl)ethan-1-ol: Contains an ethyl group instead of a methyl group.

Uniqueness

(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3/t8-/m1/s1

InChI Key

UZMHQEINKCGOGP-MRVPVSSYSA-N

Isomeric SMILES

CN1CCC(CC1)[C@@H](CO)N

Canonical SMILES

CN1CCC(CC1)C(CO)N

Origin of Product

United States

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